molecular formula C8H5FN2O2 B598927 1H-Indazole-6-carboxylic acid, 5-fluoro- CAS No. 101495-01-6

1H-Indazole-6-carboxylic acid, 5-fluoro-

Cat. No.: B598927
CAS No.: 101495-01-6
M. Wt: 180.138
InChI Key: RMKRLGFMHAYIKF-UHFFFAOYSA-N
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Description

1H-Indazole-6-carboxylic acid, 5-fluoro- is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-Indazole-6-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 1H-Indazole-6-carboxylic acid, 5-fluoro-.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carboxylic acid, 5-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indazole-6-carboxylic acid, 5-fluoro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carboxylic acid, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins by modulating its lipophilicity and electronic properties . This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

    1H-Indazole-5-carboxylic acid: Another indazole derivative with similar structural features but without the fluorine substitution.

    1H-Indazole-3-carboxylic acid: Differing in the position of the carboxylic acid group, this compound exhibits different chemical and biological properties.

    5-Fluoroindole: A fluorinated indole derivative with distinct biological activities compared to indazole derivatives.

Uniqueness: 1H-Indazole-6-carboxylic acid, 5-fluoro- is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-fluoro-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKRLGFMHAYIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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